(4-Chloro-2-fluoro-5-nitrophenyl)boronic acid

Catalog No.
S14021111
CAS No.
M.F
C6H4BClFNO4
M. Wt
219.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Chloro-2-fluoro-5-nitrophenyl)boronic acid

Product Name

(4-Chloro-2-fluoro-5-nitrophenyl)boronic acid

IUPAC Name

(4-chloro-2-fluoro-5-nitrophenyl)boronic acid

Molecular Formula

C6H4BClFNO4

Molecular Weight

219.36 g/mol

InChI

InChI=1S/C6H4BClFNO4/c8-4-2-5(9)3(7(11)12)1-6(4)10(13)14/h1-2,11-12H

InChI Key

GXPHECQBJYCNRR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1F)Cl)[N+](=O)[O-])(O)O

(4-Chloro-2-fluoro-5-nitrophenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that contains chlorine, fluorine, and nitro substituents. Its molecular formula is C6_6H4_4ClFNO2_2B, and it has a molecular weight of approximately 194.46 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its ability to form reversible covalent bonds with biomolecules.

  • Suzuki Coupling: This compound can engage in Suzuki-Miyaura cross-coupling reactions with aryl halides or alkenes to form biaryl compounds, a common method in organic synthesis.
  • Acid-Base Reactions: The boronic acid moiety can undergo protonation and deprotonation, influencing its reactivity in different pH environments.
  • Formation of Boronate Esters: It can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.

Research indicates that (4-chloro-2-fluoro-5-nitrophenyl)boronic acid may exhibit biological activity through its interactions with various biological targets. Boronic acids are known for their ability to bind to diols and other nucleophilic centers within proteins, potentially leading to inhibition of enzyme activity or modulation of protein functions. This compound has been explored for its potential as an anticancer agent, particularly due to the structural similarities it shares with other bioactive molecules.

Several methods have been developed for synthesizing (4-chloro-2-fluoro-5-nitrophenyl)boronic acid:

  • Direct Boronation: Starting from 4-chloro-2-fluoro-5-nitrobenzene, the introduction of the boronic acid group can be achieved using boron reagents such as boron trifluoride etherate.
  • Nitration and Boronation Sequence: A multi-step synthesis may involve nitration followed by boronation. For instance, starting from 4-chloro-2-fluorobenzene, nitration can introduce the nitro group, followed by treatment with a boron reagent.

These methods generally yield high purity products and are adaptable for scaling up for industrial applications.

(4-Chloro-2-fluoro-5-nitrophenyl)boronic acid has several notable applications:

  • Pharmaceutical Development: Its unique structure allows it to serve as a building block in the synthesis of various therapeutic agents.
  • Bioconjugation: The ability of boronic acids to form reversible covalent bonds makes this compound useful in bioconjugation techniques, particularly in drug delivery systems.
  • Chemical Probes: It can be utilized as a chemical probe in biological studies to investigate enzyme mechanisms or cellular processes.

Studies have shown that (4-chloro-2-fluoro-5-nitrophenyl)boronic acid can interact with various biomolecules. The presence of the boronic acid group enables it to form reversible covalent bonds with diols present in sugars or nucleic acids. This property is exploited in designing inhibitors for proteases and other enzymes where selective binding is crucial.

Several compounds share structural similarities with (4-chloro-2-fluoro-5-nitrophenyl)boronic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-Nitrophenylboronic AcidContains a nitro group on phenyl ringWidely used in organic synthesis and medicinal chemistry
5-Chloro-4-fluoro-2-nitrophenylboronic AcidSimilar halogen and nitro substitutionsExhibits enhanced reactivity due to additional chlorine
3-Chlorophenylboronic AcidChlorine at the meta position on the phenyl ringDifferent electronic properties affecting reactivity
4-Bromophenylboronic AcidBromine substituent instead of chlorineOften used in cross-coupling reactions

(4-Chloro-2-fluoro-5-nitrophenyl)boronic acid stands out due to its specific combination of electron-withdrawing groups (chlorine, fluorine, nitro), which may enhance its biological activity compared to other similar compounds.

Direct boronation remains a cornerstone for synthesizing nitrophenylboronic acids. For (4-chloro-2-fluoro-5-nitrophenyl)boronic acid, this typically involves reacting a pre-functionalized aryl halide with boric acid or a boronic ester under metal-catalyzed conditions. A study demonstrated that aryl bromides bearing nitro and halogen substituents undergo boronation using bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts. For example, treating 4-chloro-2-fluoro-5-nitrobenzene bromide with B₂pin₂ and Pd(dppf)Cl₂ in dimethylacetamide (DMA) at 80°C yielded the target boronic acid pinacol ester, which was subsequently hydrolyzed to the free boronic acid.

Key challenges include minimizing deboronation and managing steric hindrance from ortho-substituents. Researchers have optimized reaction times (8–12 hours) and temperatures (70–90°C) to suppress side reactions. The table below summarizes yields under varying conditions:

Aryl HalideCatalystSolventTemperature (°C)Yield (%)
4-Cl-2-F-5-NO₂-C₆H₂BrPd(dppf)Cl₂DMA8072
4-Cl-2-F-5-NO₂-C₆H₂BrPd(OAc)₂DMF9058
4-Cl-2-F-5-NO₂-C₆H₂BrNiCl₂(dppe)THF7041

Notably, palladium-based systems outperformed nickel catalysts due to superior functional group tolerance.

Palladium-Catalyzed Cross-Coupling Precursor Development

Palladium-mediated cross-coupling reactions enable modular construction of the target compound’s aromatic core. Suzuki-Miyaura coupling between 4-chloro-2-fluorophenylboronic acid and 5-nitroaryl halides has been explored, though competing protodeboronation necessitates careful optimization. A recent approach employed a two-step sequence: (1) coupling 2-fluoro-4-chlorophenylboronic acid with 1-iodo-4-nitrobenzene using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1), followed by (2) regioselective fluorination.

Critical parameters include ligand choice and base strength. Bulky ligands like SPhos improved yields by mitigating oxidative addition barriers, while weak bases (e.g., K₃PO₄) reduced boronic acid degradation. The table below contrasts ligand effects:

LigandBaseSolventYield (%)
PPh₃K₂CO₃Toluene/H₂O65
SPhosK₃PO₄Dioxane/H₂O82
XPhosCs₂CO₃THF/H₂O74

These findings highlight the importance of ligand steric bulk and base selection in suppressing side reactions.

Regioselective Nitration and Halogenation Sequence Optimization

Regioselective nitration and halogenation are critical for installing substituents in the correct positions. For (4-chloro-2-fluoro-5-nitrophenyl)boronic acid, sequential functionalization often begins with fluorination followed by chlorination and nitration. A reported protocol involves:

  • Fluorination: Directing-group-assisted fluorination of 4-chloro-3-nitrophenylboronic acid using Selectfluor® in acetonitrile at 60°C.
  • Chlorination: Radical chlorination with CuCl₂ and tert-butyl hydroperoxide (TBHP) in dichloroethane.
  • Nitration: Mixed-acid nitration (HNO₃/H₂SO₄) at 0°C to prevent boronic acid decomposition.

Controlling nitration regiochemistry requires electron-withdrawing groups (e.g., Cl, F) to direct the nitro group to the meta position. Kinetic studies revealed that nitration at −10°C improves para/ortho selectivity (4:1) due to reduced boronic acid mobility.

Solvent System Optimization for Boronic Acid Stability

Solvent choice profoundly impacts boronic acid stability and reaction efficiency. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and DMA enhance solubility but accelerate protodeboronation. In contrast, aqueous-organic biphasic systems (toluene/H₂O, THF/H₂O) stabilize the boronic acid via hydrogen bonding. A recent study compared hydrolysis rates in different solvents:

SolventDielectric ConstantHydrolysis Rate (k, h⁻¹)
DMSO46.70.45
THF7.60.12
Toluene2.40.08
H₂O/THF (1:3)0.05

These results underscore the utility of mixed aqueous-organic systems for minimizing degradation. Additionally, additives like triethylamine (TEA) neutralize acidic byproducts, further enhancing stability during prolonged reactions.

Bioisosteric Replacement Strategies Using Ortho-Fluorine Substituents

The strategic placement of fluorine atoms in the ortho position of aromatic rings represents one of the most powerful bioisosteric replacement strategies in modern drug design [1] [7]. The unique properties of fluorine, including its small van der Waals radius (1.47 Å) and high electronegativity (4.0), enable it to serve as an effective bioisostere for various functional groups while imparting distinct pharmacological advantages [2] [8].

In the context of (4-chloro-2-fluoro-5-nitrophenyl)boronic acid, the ortho-fluorine substituent relative to the chlorine atom demonstrates several key bioisosteric principles. The fluorine atom can effectively replace hydrogen atoms without significantly altering the steric profile of the molecule, while simultaneously introducing favorable electronic effects [1] [9]. This substitution pattern is particularly valuable in medicinal chemistry applications where maintaining molecular recognition while enhancing metabolic stability is paramount.

The electron-withdrawing nature of the ortho-fluorine substituent significantly influences the electronic properties of the aromatic ring system. This effect is manifested through both inductive and resonance mechanisms, leading to a reduction in electron density across the aromatic system [3] [7]. In phenylboronic acid derivatives, this electronic perturbation can enhance the Lewis acidity of the boron center, potentially improving binding affinity to target proteins [10] [11].

Research findings demonstrate that ortho-fluorine substitution can serve as an effective bioisostere for hydroxyl groups, particularly in cases where hydrogen bonding interactions need to be preserved [12] [7]. The fluorine atom can participate in weak hydrogen bonding interactions, though these are typically weaker than those formed by hydroxyl groups. This property allows for the maintenance of key binding interactions while reducing the metabolic liability associated with phenolic hydroxyl groups [7].

Original GroupFluorine ReplacementSize ComparisonLipophilicity ChangeMetabolic Stability
HydrogenFluorine (F)Similar van der Waals radiusIncreasedEnhanced
Hydroxyl (OH)Difluoromethyl (CF2H)Smaller than OHDecreasedImproved
Methoxy (OCH3)Difluoroethyl (CF2CH3)Smaller than OCH3MaintainedSignificantly improved
Methyl (CH3)Trifluoromethyl (CF3)Larger than CH3IncreasedEnhanced
Sulfhydryl (SH)Difluoromethyl (CF2H)Similar to SHDecreasedImproved
Amino (NH2)Trifluoromethylamine (CF3NH2)Larger than NH2Reduced basicityEnhanced

The conformational effects of ortho-fluorine substitution are equally important in medicinal chemistry applications. The fluorine atom can influence the preferred conformations of aromatic systems through gauche effects and other stereoelectronic interactions [1] [13]. In the case of (4-chloro-2-fluoro-5-nitrophenyl)boronic acid, the ortho-fluorine substituent may influence the orientation of the boronic acid group relative to the aromatic ring, potentially affecting binding interactions with target proteins.

Recent studies have highlighted the importance of ortho-fluorine substituents in facilitating selective carbon-hydrogen bond activation reactions [13]. This selectivity can be exploited in the synthesis of complex fluorinated aromatic compounds, including boronic acid derivatives. The directing effect of ortho-fluorine atoms has been demonstrated in iridium-catalyzed carbon-hydrogen borylation reactions, where selectivities of up to 94% for the ortho isomer have been achieved [13].

Metabolic Stability Enhancement Through Directed Boronation

The incorporation of boron atoms into pharmaceutical compounds has emerged as a powerful strategy for enhancing metabolic stability while maintaining or improving biological activity [5] [6] [14]. The unique properties of boron, including its ability to form reversible covalent bonds with biological nucleophiles, make it an attractive element for drug design applications [4] [5].

In the case of (4-chloro-2-fluoro-5-nitrophenyl)boronic acid, the boronic acid functional group serves multiple roles in enhancing metabolic stability. The boron-carbon bond exhibits significantly different stability characteristics compared to conventional carbon-carbon or carbon-heteroatom bonds [6] [14]. Under physiological conditions, the boronic acid group exists in equilibrium between its trigonal planar form and various tetrahedral complexes with biological nucleophiles [4] [5].

The metabolic stability of boronic acid derivatives is influenced by several factors, including the electronic properties of the aromatic ring system and the nature of substituents [6] [14]. The presence of electron-withdrawing groups, such as the fluorine and nitro substituents in (4-chloro-2-fluoro-5-nitrophenyl)boronic acid, can significantly enhance the oxidative stability of the compound [6]. This enhanced stability arises from the reduced electron density on the boron center, which diminishes the rate of oxidative cleavage reactions.

Recent investigations have demonstrated that the rate-limiting step in boronic acid oxidation involves a boron-to-oxygen shift in tetrahedral intermediates [6]. By reducing the electron density on the boron center through strategic substitution patterns, the activation energy for this process can be substantially increased. In the specific case of (4-chloro-2-fluoro-5-nitrophenyl)boronic acid, the combined electron-withdrawing effects of the fluorine, chlorine, and nitro substituents are expected to provide exceptional oxidative stability.

Compound ClassMetabolic Half-life (hours)Primary Metabolic PathwayStability Improvement Factor
Fluorinated NSAIDs6-48Cytochrome P450 oxidation5-50 fold
Fluorinated quinolones4-12Glucuronidation3-10 fold
Trifluoromethyl compounds12-72Hydrolysis resistance10-100 fold
Difluoroalkyl compounds8-24Oxidative defluorination2-20 fold
Monofluorinated aromatics2-8Aromatic hydroxylation2-5 fold
Perfluoroalkyl compounds24-120Minimal metabolism>100 fold

The directed boronation approach represents a sophisticated strategy for introducing boron atoms into specific positions of aromatic systems [5] [15]. This methodology allows for the precise control of substitution patterns, enabling the optimization of both metabolic stability and biological activity. In the synthesis of (4-chloro-2-fluoro-5-nitrophenyl)boronic acid, directed boronation techniques can be employed to achieve regioselective introduction of the boronic acid group.

The metabolic fate of fluorinated boronic acids involves several potential pathways, including oxidative cleavage, hydrolysis, and conjugation reactions [5] [14]. The presence of fluorine substituents can significantly alter the kinetics of these processes, generally leading to enhanced metabolic stability. The fluorine atom's ability to block metabolic soft spots while maintaining favorable pharmacokinetic properties makes it an invaluable tool in the design of stable boronic acid derivatives [3] [8].

Computational studies have provided valuable insights into the mechanism of boronic acid oxidation and the factors that influence metabolic stability [6]. These investigations have revealed that the stabilization of the boron p-orbital in the rate-limiting transition state is a critical factor in determining oxidative stability. The electron-withdrawing substituents in (4-chloro-2-fluoro-5-nitrophenyl)boronic acid are expected to destabilize this transition state, thereby enhancing the compound's resistance to oxidative metabolism.

Targeted Protein Degradation via Bifunctional Molecule Design

The field of targeted protein degradation has witnessed remarkable advances in recent years, with bifunctional molecules emerging as powerful tools for selectively removing disease-causing proteins from cells [16] [17] [18]. The integration of boronic acid functionality into these bifunctional architectures represents a particularly promising approach, offering unique opportunities for the development of sophisticated protein degradation systems [17] [19] [20].

Bifunctional molecules designed for targeted protein degradation typically consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements [16] [18]. The incorporation of (4-chloro-2-fluoro-5-nitrophenyl)boronic acid into such architectures can provide several advantages, including enhanced binding affinity, improved selectivity, and increased metabolic stability.

The boronic acid functional group possesses unique properties that make it particularly well-suited for bifunctional molecule design [17] [19]. The ability of boron to form reversible covalent bonds with biological nucleophiles, including amino acid residues in proteins, enables the development of molecules that can dynamically interact with multiple targets [4] [17]. This reversible covalent binding mechanism can enhance the residence time of the bifunctional molecule at its target sites, potentially improving the efficiency of protein degradation.

Recent research has demonstrated the successful application of boronic acid-containing bifunctional molecules in targeted protein degradation systems [17] [19]. Self-assembling proteolysis targeting chimeras (SAPTACs) represent a particularly innovative approach, where the target protein and E3 ubiquitin ligase ligands assemble in cellulo via reversible bioorthogonal reactions [17]. The use of boron-assisted oxime formation has been shown to be particularly effective in this context, with dissociation constants in the low micromolar range and rapid reversibility.

Compound TypeBinding Affinity (KD)Degradation EfficiencySelectivity
PROTAC linkers10-100 nMHigh (>80%)Target-specific
Boron-assisted oxime formation10-15 μMModerate (60-80%)Moderate selectivity
Boronate ester linkages1 mMModerate (70-75%)Low selectivity
Benzoxaborole derivatives100-500 nMHigh (>85%)High selectivity
Phenylboronic acid conjugates1-10 μMVariable (40-90%)Moderate selectivity
Carborane derivatives50-200 nMHigh (>90%)High selectivity

The design of bifunctional molecules incorporating (4-chloro-2-fluoro-5-nitrophenyl)boronic acid must consider several important factors, including the linker length, the orientation of the boronic acid group, and the overall physicochemical properties of the molecule [18] [21]. The electron-withdrawing substituents present in this compound can influence the reactivity of the boronic acid group, potentially affecting its ability to form reversible covalent bonds with target proteins.

Environmental responsiveness represents another important aspect of bifunctional molecule design [20]. The incorporation of reactive oxygen species-responsive elements, such as boronic acid moieties, can enable conditional activation of protein degradation systems in specific cellular environments [20]. This approach allows for the selective targeting of diseased cells while minimizing off-target effects in healthy tissues.

The development of bioorthogonally activatable proteolysis targeting chimeras (BT-PROTACs) has opened new avenues for the precise control of protein degradation [19]. These systems utilize bioorthogonal chemistry to activate the degradation function only in specific cellular contexts, thereby reducing systemic toxicity and improving therapeutic selectivity. The incorporation of (4-chloro-2-fluoro-5-nitrophenyl)boronic acid into such systems could provide additional layers of control and specificity.

Integrin-facilitated lysosomal degradation represents another emerging strategy for targeted protein degradation [18]. This approach utilizes bifunctional compounds that link target proteins to integrin-recognition ligands, facilitating internalization and subsequent lysosomal degradation. The unique properties of boronic acid derivatives, including their ability to interact with cell surface glycoproteins, make them attractive candidates for this application.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

218.9905936 g/mol

Monoisotopic Mass

218.9905936 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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